molecular formula C17H15FN4O3S B2711197 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1172451-51-2

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2711197
CAS No.: 1172451-51-2
M. Wt: 374.39
InChI Key: XVRVGTCBLNNHIF-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H15FN4O3S and its molecular weight is 374.39. The purity is usually 95%.
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Scientific Research Applications

Thiazole and Pyrazole Derivatives in Drug Discovery

Thiazole and pyrazole derivatives have been widely investigated for their therapeutic potential in various disease areas. For instance, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antituberculosis activity (V. U. Jeankumar et al., 2013). This highlights the role of thiazole derivatives in addressing infectious diseases, especially tuberculosis, which remains a significant global health challenge.

Furthermore, novel fluoro-substituted benzo[b]pyran compounds, which share a similarity in incorporating fluorine atoms as seen in the query compound, have been reported to exhibit anti-lung cancer activity. The presence of fluorine atoms can significantly affect the biological activity of these compounds, indicating their potential in cancer therapy (A. G. Hammam et al., 2005).

Additionally, 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were synthesized and identified as a novel class of antibacterial agents. These compounds exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, showcasing the versatility of thiazole and pyrazole-based compounds in developing new antibiotics (M. Palkar et al., 2017).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S/c18-12-3-1-4-14-15(12)20-17(26-14)22(8-7-21-6-2-5-19-21)16(23)13-11-24-9-10-25-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRVGTCBLNNHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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